molecular formula C8H8N8O B14918634 5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B14918634
M. Wt: 232.20 g/mol
InChI Key: OBCKPGUPGVDNQL-UHFFFAOYSA-N
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Description

5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features both tetrazole and imidazopyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one typically involves the formation of the tetrazole ring followed by the construction of the imidazopyridazine core. One common method includes the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then subjected to cyclization reactions to form the imidazopyridazine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazole derivatives .

Scientific Research Applications

5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is unique due to its combination of tetrazole and imidazopyridazine moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H8N8O

Molecular Weight

232.20 g/mol

IUPAC Name

3-methyl-5-(2H-tetrazol-5-ylmethyl)imidazo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C8H8N8O/c1-15-4-9-5-2-10-16(8(17)7(5)15)3-6-11-13-14-12-6/h2,4H,3H2,1H3,(H,11,12,13,14)

InChI Key

OBCKPGUPGVDNQL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(N=C2)CC3=NNN=N3

Origin of Product

United States

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